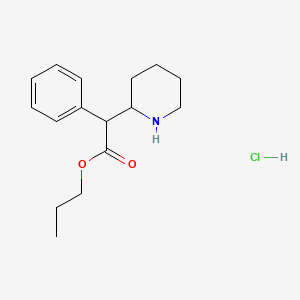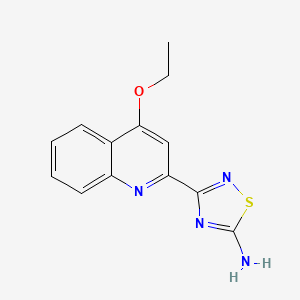
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The quinoline moiety is known for its presence in various biologically active compounds, while the thiadiazole ring is recognized for its diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyquinoline-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
化学反応の分析
Types of Reactions
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline-thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process, while the thiadiazole ring can inhibit enzymes involved in inflammatory pathways. These interactions lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Aminoquinoline: Used in the synthesis of antimalarial drugs.
1,2,4-Thiadiazole derivatives: Known for their diverse pharmacological activities.
Uniqueness
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the quinoline and thiadiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C13H12N4OS |
|---|---|
分子量 |
272.33 g/mol |
IUPAC名 |
3-(4-ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-11-7-10(12-16-13(14)19-17-12)15-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H2,14,16,17) |
InChIキー |
WRQCBEBXSOGCGT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


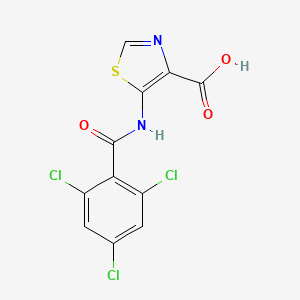
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
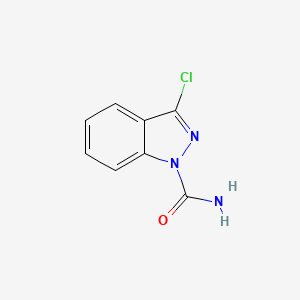
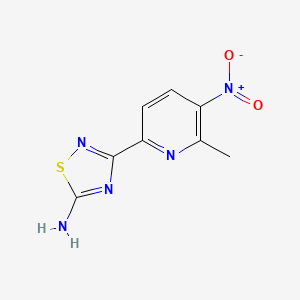

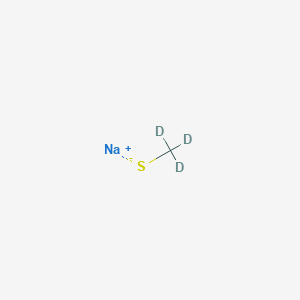
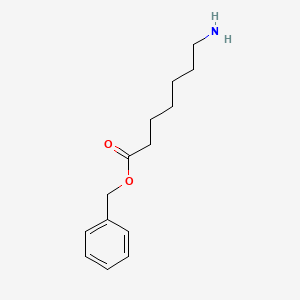
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)

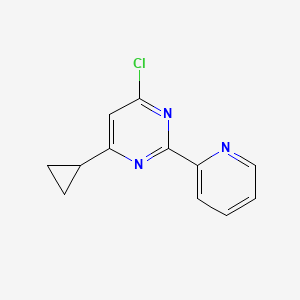
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)

